1-(2-Methoxyethyl)piperidin-4-amine (CAS 502639-08-9) is a heterocyclic secondary amine commonly employed as a key building block in medicinal chemistry and process development.[1][2] It belongs to the substituted 4-aminopiperidine class of reagents, which are integral scaffolds in the synthesis of a wide range of biologically active molecules, including kinase inhibitors and other therapeutic candidates.[1][3] The compound's structure features a piperidine core functionalized with a primary amine at the 4-position and a methoxyethyl group at the 1-position nitrogen. This specific N-substituent is critical for modulating the molecule's physicochemical properties, such as basicity and solubility, which in turn influence its reactivity and the characteristics of the final products.
Replacing 1-(2-methoxyethyl)piperidin-4-amine with simpler analogs like 1-methylpiperidine or the parent piperidine is often unviable in multi-step syntheses. The N-substituent dictates key molecular properties that directly impact processability and final compound performance. The methoxyethyl group, containing an ether linkage, modulates the basicity (pKa) of the piperidine nitrogen differently than a simple alkyl group due to the inductive effect of the oxygen atom.[4][5] This change in basicity can alter reactivity in crucial coupling steps. Furthermore, the ether group can act as a hydrogen bond acceptor, which influences solubility in specific organic solvents and can introduce a key interaction point for binding to biological targets in the final molecule.[6] Simple alkyl analogs lack this functionality, making this compound non-interchangeable for applications where precise control over basicity, solubility, and target interaction is required.
In the synthesis of pyrimidine derivatives as potent phosphatidylinositol 3-kinase (PI3K) inhibitors, 1-(2-methoxyethyl)piperidin-4-amine is specified as a key amine reactant for coupling with a pyrimidine core.[1] The patent details its use to form a final compound (Example 10) with demonstrated biological activity. In contrast, analogs used in the same patent series, such as those derived from 1-methylpiperidin-4-amine, are incorporated into different final molecules to explore the structure-activity relationship.[7] The selection of the methoxyethyl-substituted piperidine is a deliberate design choice aimed at achieving a specific balance of properties in the final therapeutic candidate.
| Evidence Dimension | Use as a specified intermediate for a patented bioactive compound |
| Target Compound Data | Explicitly named and used as a reactant (Intermediate I-4) in the synthesis of a PI3K inhibitor (Example 10). |
| Comparator Or Baseline | 1-Methylpiperidin-4-amine, used as an intermediate for a different, but structurally related, final compound (BI 2536). |
| Quantified Difference | Not a direct yield comparison, but a structural design choice. The methoxyethyl group is chosen over a methyl group for this specific therapeutic scaffold. |
| Conditions | Synthesis of pyrimidine-based PI3K inhibitors for potential use in treating proliferative diseases. |
This demonstrates the compound's validated utility and non-interchangeability as a precursor for a specific class of high-value therapeutic agents, justifying its selection over simpler alkylated analogs.
The basicity of the piperidine nitrogen is a critical parameter for its reactivity in nucleophilic substitution and coupling reactions. The conjugate acid of piperidine, a secondary amine, has a pKa of approximately 11.22.[8] While a direct pKa value for 1-(2-methoxyethyl)piperidin-4-amine is not readily available in the searched literature, the presence of the electron-withdrawing oxygen atom in the methoxyethyl group is known to decrease the basicity of the tertiary nitrogen compared to simple N-alkyl substituents (like ethyl or methyl).[4] For example, studies on piperazine derivatives show that adding an ethyl group lowers the pKa, and adding a hydroxyethyl group (structurally related to methoxyethyl) reduces it further.[9] This modulated, lower basicity can be advantageous in preventing side reactions or enabling catalysis under specific pH conditions, a key processability factor.
| Evidence Dimension | Basicity (pKa of the conjugate acid) |
| Target Compound Data | Estimated to be lower than simple N-alkyl piperidines due to the inductive effect of the ether oxygen. |
| Comparator Or Baseline | Piperidine (pKa ≈ 11.22); N-methylpiperidine and N-ethylpiperidine are expected to have similar or slightly higher pKa values. |
| Quantified Difference | Qualitatively lower basicity than N-alkyl analogs, which is a critical factor for reaction control. |
| Conditions | Aqueous solution, standard temperature. |
Selecting this compound provides a specific, moderated basicity that can improve reaction selectivity and yield, a crucial factor for procurement in process chemistry where precise reaction control is paramount.
This reagent is a strong candidate for synthesizing kinase inhibitors where the final compound requires a balance of moderate basicity and potential for hydrogen bonding. The methoxyethyl group can improve aqueous solubility and provide an additional interaction point with the target protein, a feature not available with simple alkylated piperidines like 1-methyl or 1-ethyl-piperidin-4-amine.[1]
The structural features of 1-(2-methoxyethyl)piperidin-4-amine make it suitable for building molecules targeting the central nervous system (CNS). The ether linkage can help modulate lipophilicity and polarity, factors that are critical for blood-brain barrier penetration, while the piperidine core is a common scaffold in CNS-active compounds.
In syntheses sensitive to the basicity of reagents, the attenuated basicity of this compound compared to highly basic analogs like unsubstituted piperidine offers a significant process advantage.[4][9] This allows for more controlled reaction conditions, potentially reducing the formation of byproducts and simplifying purification, which is a key consideration for large-scale procurement.
Corrosive;Irritant